molecular formula C15H14ClN5OS2 B275090 2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B275090
M. Wt: 379.9 g/mol
InChI Key: CGXBWEJEQRXVIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that has generated significant interest in the scientific community due to its potential as a therapeutic agent. This compound has shown promising results in various scientific research studies, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves the inhibition of enzymes that are essential for the survival of microorganisms and cancer cells. It has been shown to inhibit the activity of enzymes such as DNA gyrase and topoisomerase, which are involved in DNA replication and transcription. Inhibition of these enzymes leads to the disruption of cellular processes and ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. It has been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. In addition, it has been shown to induce oxidative stress and activate the immune system. These effects contribute to the compound's antimicrobial and anticancer properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its broad-spectrum activity against various microorganisms and cancer cells. It is also relatively easy to synthesize and purify. However, one limitation is that it may exhibit toxicity towards normal cells. Therefore, it is important to carefully evaluate its toxicity profile before using it in further experiments.

Future Directions

There are several future directions for the use of 2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide. One direction is to further investigate its potential as a therapeutic agent for various microbial infections and cancers. Another direction is to explore its potential use in combination with other drugs to enhance its efficacy. Additionally, further studies are needed to evaluate its toxicity profile and pharmacokinetics in vivo. Finally, the development of new synthetic methods for this compound may lead to the discovery of new derivatives with improved activity and selectivity.

Synthesis Methods

The synthesis of 2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves the reaction of 2-chloro-5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol with 2-bromoacetic acid in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have antimicrobial, antifungal, and anticancer properties. This compound has been tested against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans, and has shown promising results in inhibiting their growth. In addition, it has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

Molecular Formula

C15H14ClN5OS2

Molecular Weight

379.9 g/mol

IUPAC Name

2-[[5-(2-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C15H14ClN5OS2/c1-2-21-13(10-5-3-4-6-11(10)16)19-20-15(21)24-9-12(22)18-14-17-7-8-23-14/h3-8H,2,9H2,1H3,(H,17,18,22)

InChI Key

CGXBWEJEQRXVIH-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC=CS2)C3=CC=CC=C3Cl

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC=CS2)C3=CC=CC=C3Cl

Origin of Product

United States

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